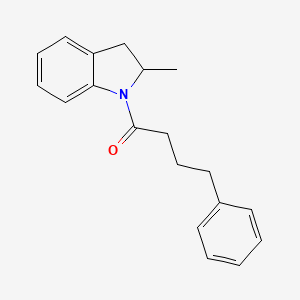
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-BUTANONE
Descripción general
Descripción
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-BUTANONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a unique structure combining an indole moiety with a phenyl group and a butanone chain, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-BUTANONE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Attachment of the Butanone Chain: The butanone chain can be introduced through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-BUTANONE can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-BUTANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the compound’s structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels.
Comparación Con Compuestos Similares
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-ETHANONE: Similar structure but with a shorter alkyl chain.
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-PROPANONE: Similar structure but with a different alkyl chain length.
Uniqueness: 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-4-PHENYL-1-BUTANONE is unique due to its specific combination of an indole ring, phenyl group, and butanone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-14-17-11-5-6-12-18(17)20(15)19(21)13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMGMGXGAYDEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


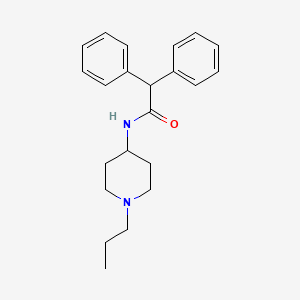

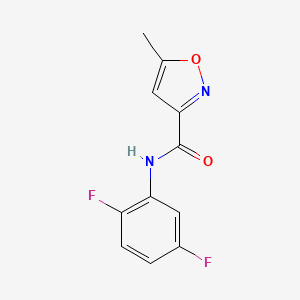
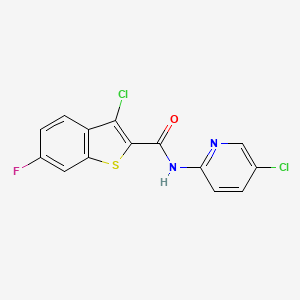
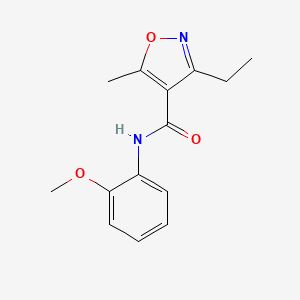
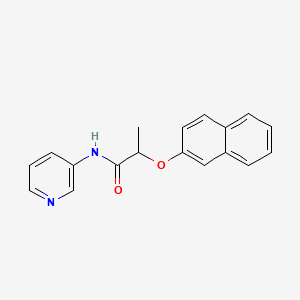

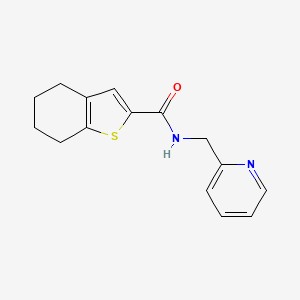
![2-FLUORO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4430288.png)
![N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4430297.png)
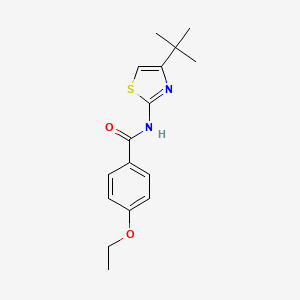
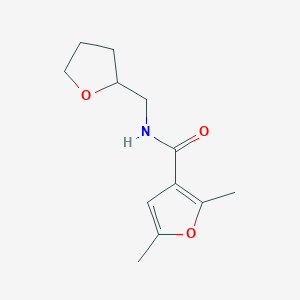
![3-imidazo[1,2-a]pyridin-2-yl-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4430314.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4430324.png)
